

AR-M 1000390 binding affinity for opioid receptors

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Compound of Interest			
Compound Name:	AR-M 1000390		
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An In-depth Technical Guide on the Core Binding Affinity of **AR-M 1000390** for Opioid Receptors

This technical guide provides a comprehensive overview of the binding affinity of the selective δ -opioid receptor agonist, **AR-M 1000390**. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of relevant pathways and workflows.

Binding Affinity Profile of AR-M 1000390

AR-M 1000390 is a potent and exceptionally selective agonist for the δ -opioid receptor (DOPr). [1] Its binding affinity has been quantified against the three primary opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). The data consistently demonstrates a significant preference for the δ -opioid receptor.

Quantitative Binding Data

The binding affinity of **AR-M 1000390** is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (K_i), with lower values indicating higher affinity. Data from competitive binding assays reveal a nanomolar affinity for the δ -opioid receptor and micromolar affinities for the μ - and κ -opioid receptors, underscoring its high selectivity.[1][2]

One study reported an IC50 of 0.87 nM for the δ -opioid receptor, with values of 3800 nM and 7470 nM for the μ - and κ -receptors, respectively.[1] Another investigation using human δ -opioid



receptors expressed in a neuroblastoma cell line found a weaker affinity, with a K_i value of 106 nM.[3] This discrepancy may arise from differences in experimental conditions, such as the specific cell line or radioligand used.

Table 1: Opioid Receptor Binding Affinity of AR-M 1000390

Receptor Subtype	Ligand Parameter	Value (nM)	Source
δ-Opioid Receptor	IC50	0.87 ± 0.23	[1]
Ki	106 ± 34	[3]	
μ-Opioid Receptor	IC50	3800 ± 172	[1]
IC50	3800	[2]	
к-Opioid Receptor	IC50	7470 ± 606	[1]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. K₁ is the inhibition constant for a drug; the concentration of competing ligand that would occupy 50% of the receptors if no radioligand were present.

Experimental Protocols

The binding affinity data presented above is primarily determined through competitive radioligand binding assays.[4][5] This technique is a highly sensitive and established method for quantifying the interaction between a ligand and a receptor.[4]

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC_{50} and subsequently K_i) of a test compound (**AR-M 1000390**) for a specific opioid receptor subtype.

Materials and Reagents:

 Receptor Source: Cell membranes from a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to express a high density of a single human opioid receptor subtype (μ, δ, or κ).[4] The study by Audet et al. utilized the



SK-N-BE neuroblastoma cell line, which endogenously expresses human δ -opioid receptors. [3]

- Radioligand: A high-affinity, subtype-selective radiolabeled ligand. Examples include:
 - [3H]DAMGO for μ-opioid receptors[4]
 - [3H]DPDPE for δ-opioid receptors[4]
 - [3H]U-69,593 for κ-opioid receptors[4]
- Test Compound: AR-M 1000390, prepared in a range of concentrations.
- Non-specific Binding Control: A high concentration (e.g., 10 μM) of a non-selective opioid antagonist like Naloxone to determine the amount of radioligand that binds to non-receptor components.[6]
- Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]
- Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.[6]
- Scintillation Counter: For quantifying the radioactivity retained on the filters.[6]

Procedure:

- Membrane Preparation: Thawed cell membranes are resuspended in an ice-cold assay buffer to a specific protein concentration.
- Assay Setup: The assay is typically performed in a 96-well plate with reactions set up in triplicate.[6]
 - Total Binding: Contains assay buffer, a fixed concentration of radioligand, and the membrane suspension.
 - Non-specific Binding: Contains the same components as total binding, plus a high concentration of the non-specific control (e.g., Naloxone).[6]



- Competitive Binding: Contains the same components as total binding, plus varying concentrations of the test compound (AR-M 1000390).[6]
- Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding reaction to reach equilibrium.[6][7]
- Filtration: The reaction is rapidly terminated by filtering the contents of each well through glass fiber filters. The filters trap the cell membranes with the bound radioligand.[6]
- Washing: Filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.[6]
- Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured in counts per minute (CPM).[6]

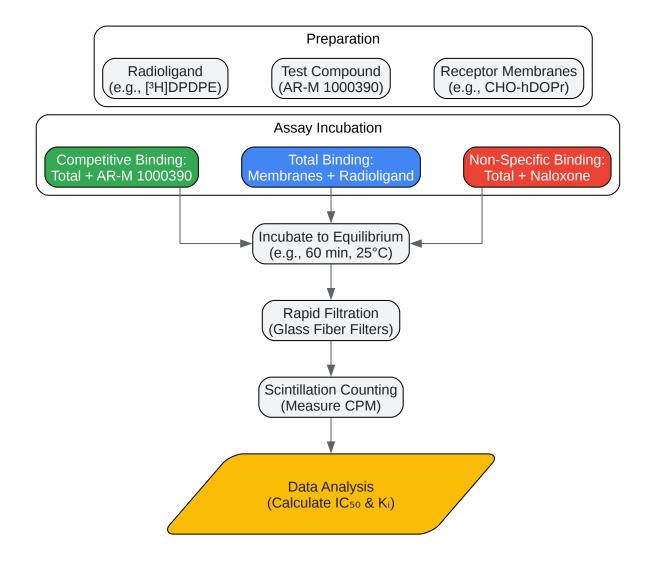
Data Analysis:

- Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) Non-specific Binding (CPM).
- Generate Competition Curve: The percentage of specific binding is plotted against the logarithm of the concentration of AR-M 1000390. This generates a sigmoidal dose-response curve.[6]
- Determine IC₅₀: The IC₅₀ value is determined from the curve as the concentration of AR-M
 1000390 that inhibits 50% of the specific radioligand binding.[6]
- Calculate K_i : The IC₅₀ is converted to the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where [L] is the concentration of the radioligand and K_D is its dissociation constant for the receptor.[6]

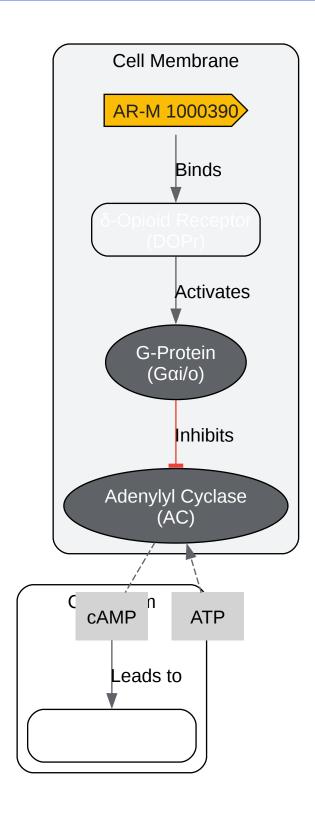
Visualizations: Workflows and Signaling Pathways Experimental Workflow Diagram

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of **AR-M 1000390**.









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